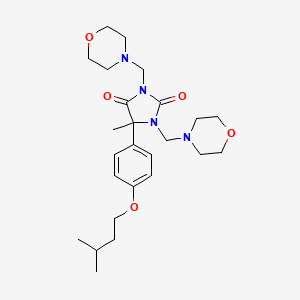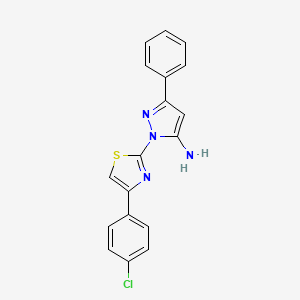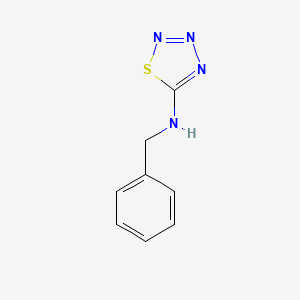![molecular formula C17H22N4O2 B14167740 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine CAS No. 845904-03-2](/img/structure/B14167740.png)
8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the methoxy and propan-2-yloxypropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The compound can be reduced to modify the indole ring or the side chains.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, and immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine
- 8-hydroxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine
- 8-methoxy-N-(3-ethoxypropyl)-5H-pyrimido[5,4-b]indol-4-amine
Uniqueness
What sets 8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine apart is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of the methoxy and propan-2-yloxypropyl groups can influence the compound’s solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
845904-03-2 |
|---|---|
Formule moléculaire |
C17H22N4O2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
8-methoxy-N-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-amine |
InChI |
InChI=1S/C17H22N4O2/c1-11(2)23-8-4-7-18-17-16-15(19-10-20-17)13-9-12(22-3)5-6-14(13)21-16/h5-6,9-11,21H,4,7-8H2,1-3H3,(H,18,19,20) |
Clé InChI |
OMHXOARBWUURCK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCNC1=NC=NC2=C1NC3=C2C=C(C=C3)OC |
Solubilité |
44.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Phenylamino)phthalazin-1-yl]phenol](/img/structure/B14167673.png)

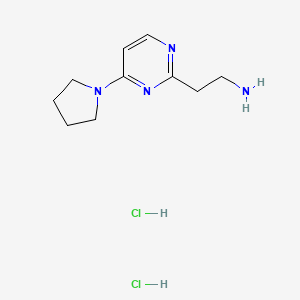
![6-chloro-2-[(3-methoxyphenyl)methylamino]-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B14167686.png)
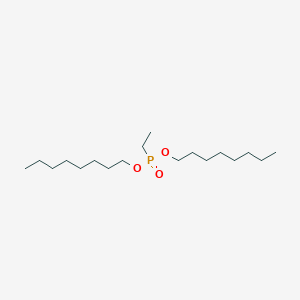
![4-[[2-(Furan-2-yl)-4-oxo-1,2-dihydroquinazolin-3-yl]amino]-4-oxobutanoic acid](/img/structure/B14167695.png)
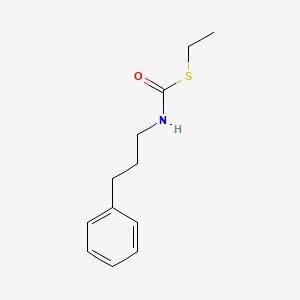
![Ethyl 4-[benzyl(methyl)amino]-6-methylquinoline-3-carboxylate](/img/structure/B14167707.png)
![4-Chloro-2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-A]pyrazine](/img/structure/B14167715.png)
